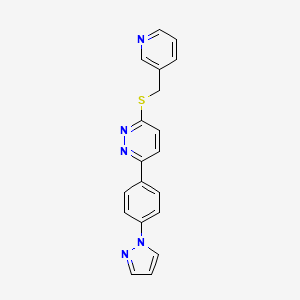
3-(4-Pyrazol-1-ylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Pyrazol-1-ylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine, also known as PDP, is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicine. PDP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Synthesis and Potential Anticancer Activity
Research on imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to the pyridazine derivatives, demonstrates their synthesis and evaluation as potential anticancer agents. These compounds have shown significant activity in biological studies, indicating their potential use in developing new therapeutic agents (Carroll Temple et al., 1987).
Antioxidant and Anti-inflammatory Applications
A study on pyrimidine-2-thiol derivatives, which share a common heterocyclic motif with pyridazine derivatives, highlighted their potent anti-inflammatory and antioxidant activities. This suggests that compounds like 3-(4-Pyrazol-1-ylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine could potentially be explored for similar biological activities (W. Shehab et al., 2018).
Antibacterial and Antimicrobial Properties
Research on heterocyclic compounds, including those with a pyridazine core, has shown significant antibacterial and antimicrobial properties. For example, novel heterocyclic compounds containing a sulfonamido moiety demonstrated high antibacterial activities, indicating the potential for 3-(4-Pyrazol-1-ylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine to serve as a basis for developing new antimicrobial agents (M. E. Azab et al., 2013).
Sensor Applications
A study on a novel fluorescence sensor for hydrazine based on pyrazole formation reaction provides insight into the potential of pyrazole and pyridazine derivatives in sensor technologies. The selective detection capabilities in aqueous environments indicate a possible research application of 3-(4-Pyrazol-1-ylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine in developing sensitive and selective sensors for various analytes (Liu Li et al., 2018).
Propiedades
IUPAC Name |
3-(4-pyrazol-1-ylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5S/c1-3-15(13-20-10-1)14-25-19-9-8-18(22-23-19)16-4-6-17(7-5-16)24-12-2-11-21-24/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIPCBRKVUOJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

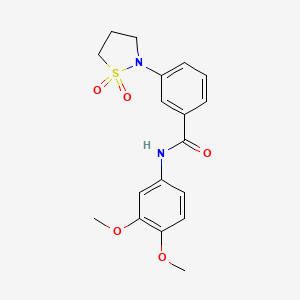
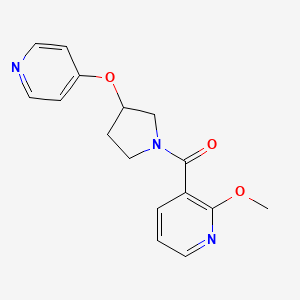
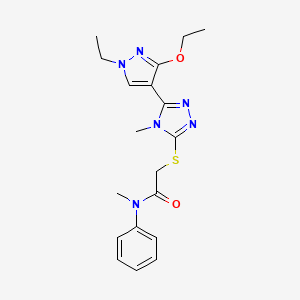
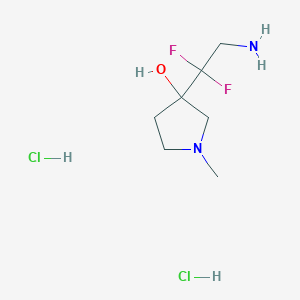
![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride](/img/structure/B2991516.png)

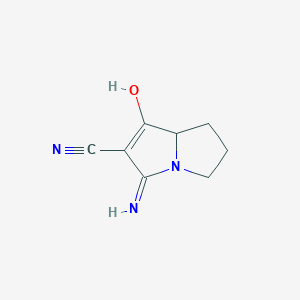
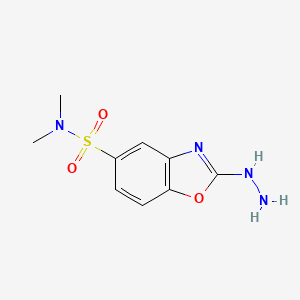
![N-{2-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide](/img/structure/B2991525.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2991527.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide](/img/structure/B2991528.png)
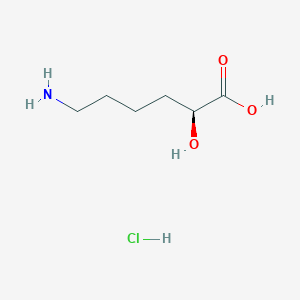
![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2991530.png)
![6-Isopropyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2991531.png)